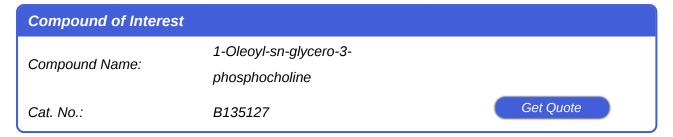


Physical and chemical properties of LPC(18:1)

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An In-depth Technical Guide to Lysophosphatidylcholine (18:1)

Introduction

Lysophosphatidylcholine (LPC), a class of lysophospholipids, are generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. Among the various species, 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as LPC(18:1), is one of the most abundant and biologically active variants found in tissues and plasma.[1] It consists of a glycerol backbone, a phosphocholine headgroup, and a single oleic acid (18:1) acyl chain. LPC(18:1) is not merely a metabolic intermediate but a potent signaling molecule implicated in a wide array of physiological and pathological processes, including inflammation, neuropathic pain, demyelinating diseases, and cancer.[2][3][4][5] Its amphipathic nature allows it to interact with cell membranes and a variety of receptors, making it a molecule of significant interest for researchers and drug development professionals.

Physical and Chemical Properties

The physicochemical characteristics of LPC(18:1) are fundamental to its biological function, influencing its solubility, membrane interaction, and receptor binding. Quantitative data are summarized below.



Property	Value	Source(s)
IUPAC Name	(2-{[(2R)-2-hydroxy-3-[(9Z)-octadec-9-enoyloxy]propyl phosphono]oxy}ethyl)trimethyl azanium	
Synonyms	1-Oleoyl-2-hydroxy-sn-glycero- 3-phosphocholine, PC(18:1/0:0), 1- Oleoylglycerophosphocholine	[6][7][8]
Molecular Formula	C26H52NO7P	[6]
Average Molecular Weight	521.67 g/mol	[9][10]
Monoisotopic Molecular Weight	521.3481 g/mol	[9]
CAS Number	19420-56-5	[6][8]
Physical State	Solid	[7]
Solubility	Chloroform: Soluble	[6][11]
DMSO: Soluble (up to 5 mg/mL)	[6]	
Ethanol: Soluble (up to 5 mg/mL)	[6]	
Ethanol:Water (1:1, v/v): Completely soluble with potential need for heating/sonication	[11]	_
PBS (pH 7.2): 2 mg/mL	[8]	_
Water: Very low solubility (Predicted: 0.00028 g/L)	[7][9]	



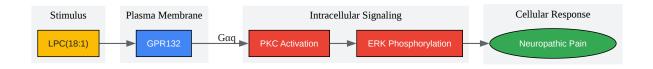
Critical Micelle Concentration (CMC)	7-50 μM (for LPC 16:0, dependent on temperature, pH, salt concentration)	[12]
Predicted logP	2.38	[9]

Biological Activity and Signaling Pathways

LPC(18:1) exerts pleiotropic effects by engaging multiple cell surface receptors and modulating intracellular pathways. Its roles range from immune modulation and pain signaling to regulating vascular tone and cell survival.

Role in Neuropathic Pain

LPC(18:1) levels are significantly elevated in the dorsal root ganglion (DRG) and cerebrospinal fluid following nerve injury.[2] It directly contributes to neuropathic pain by activating a specific G protein-coupled receptor, GPR132. This initiates a downstream cascade involving Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK), leading to neuronal sensitization and pain hypersensitivity.[2]



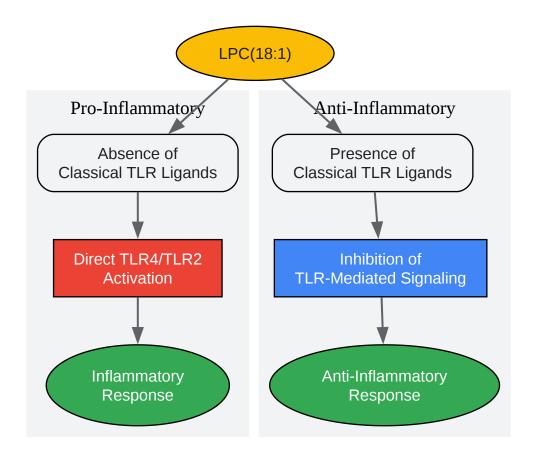
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Caption: LPC(18:1)-induced neuropathic pain signaling via the GPR132-PKC-ERK pathway.

Dual Role in Immune Regulation

LPC(18:1) demonstrates a complex, context-dependent role in modulating the innate immune system, particularly through Toll-like receptors (TLRs). In the absence of classical ligands like lipopolysaccharide (LPS), LPCs can directly activate TLR4 and TLR2, triggering a pro-inflammatory response.[13] Conversely, in the presence of such ligands, LPCs can act as anti-inflammatory molecules by inhibiting TLR-mediated signaling. This dual activity highlights LPC as a critical regulator of immune homeostasis.





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Caption: The dual, context-dependent role of LPC(18:1) in modulating TLR signaling.

Other Key Signaling Interactions

- Vascular Function: LPC(18:1) can induce the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), which have vasoprotective effects.[13] However, it can also induce mitochondrial reactive oxygen species (mtROS), leading to eNOS uncoupling, reduced nitric oxide (NO) bioavailability, and endothelial dysfunction.[1][14]
- Metabolic Regulation: By binding to receptors like GPR119 and GPR55, LPCs can trigger intracellular calcium mobilization, which is linked to increased glucose-stimulated insulin secretion.[15]
- Demyelinating Diseases: Exogenous LPC(18:1) has been shown to promote oligodendrocyte maturation and remyelination in the optic nerve, suggesting a therapeutic potential for



diseases like multiple sclerosis. This effect is in stark contrast to LPC(18:0) (stearoyl), which has demyelinating effects.[3]

 Ion Channel Activation: In sensory neurons, LPC(18:1) can activate transient receptor potential (TRP) channels, including TRPV1 and TRPC5, contributing to mechanical hypersensitivity and pain.[4]

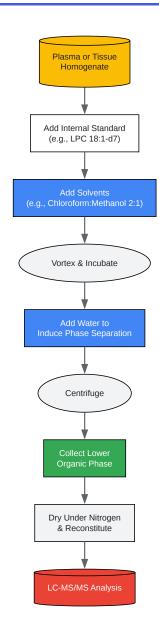
Experimental Protocols & Methodologies

Accurate analysis of LPC(18:1) requires robust and validated experimental procedures, from sample extraction to detection and functional assessment.

Lipid Extraction from Biological Samples

A reliable lipid extraction is critical for accurate quantification. The Folch and MTBE methods are commonly used for their efficiency in recovering lysophospholipids from complex matrices like plasma or tissue homogenates.[16]





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Caption: A typical workflow for the extraction of LPC(18:1) for mass spectrometry analysis.

Detailed Protocol: Folch Method for Lipid Extraction[16]

- To 40 μ L of tissue homogenate (representing 2 mg wet tissue) or 10 μ L of plasma in a 1.5 mL microcentrifuge tube, add an internal standard (e.g., LPC(18:1)-d7) to correct for extraction efficiency.[17]
- Add 700 μL of a cold Chloroform: Methanol (2:1, v/v) solution.
- Vortex the mixture for 10 seconds, followed by shaking for 1 hour at 4°C.



- Induce phase separation by adding 200 μL of water.
- Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.
- Carefully collect the lower organic (chloroform) phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform) for analysis.

Quantification by Tandem Mass Spectrometry (LC-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for quantifying specific LPC species. A common method involves a precursor ion scan for the m/z 184 fragment, which is characteristic of the phosphocholine headgroup.[18]

- Principle: The instrument is set to detect all parent ions that fragment to produce the m/z 184 daughter ion.
- Chromatography: Reversed-phase liquid chromatography is used to separate different LPC species based on their acyl chain length and saturation prior to entering the mass spectrometer.
- Instrumentation: A triple quadrupole mass spectrometer is typically used.
- Ionization Mode: Positive ion mode is used to detect the [M+H]+ adducts of LPCs.
- Quantification: The area under the curve for the specific m/z of LPC(18:1) (522.3) is compared to that of a known concentration of an internal standard (e.g., LPC 13:0 or a deuterated version like LPC 18:1-d7) to determine its absolute concentration.[17][18]

In Vivo Model: Neuropathic Pain

The spinal nerve ligation (SNL) model in mice is frequently used to study the role of LPC(18:1) in neuropathic pain.[2]



- Surgery: Under anesthesia, the L5 spinal nerve of a mouse is isolated and tightly ligated. Sham-operated animals undergo the same procedure without nerve ligation.
- LPC(18:1) Administration: To test its direct effects, LPC(18:1) can be administered via intraplantar or intrathecal injection.[2]
- Behavioral Testing:
 - Mechanical Allodynia: The paw withdrawal threshold is measured in response to stimulation with calibrated von Frey filaments. A lower threshold indicates increased sensitivity.[2]
 - Thermal Hyperalgesia: The paw withdrawal latency is measured in response to a radiant heat source using the Hargreaves' method. A shorter latency indicates heightened pain sensitivity.[2]
- Molecular Analysis: Following behavioral tests, tissues such as the DRG and spinal cord can be harvested to measure levels of LPC(18:1) and downstream signaling molecules (e.g., p-ERK, p-PKC) via Western blot or immunohistochemistry.[2]

Relevance in Research and Drug Development

The multifaceted nature of LPC(18:1) makes it a molecule of high interest in translational science.

- Biomarker Development: Altered levels of LPC(18:1) have been associated with neuropathic pain, fibromyalgia, and drug-induced phospholipidosis, suggesting its potential as a diagnostic or prognostic biomarker.[2][4][19]
- Therapeutic Target: Given its role in pain and inflammation, targeting the synthesis of LPC(18:1) or its downstream receptors (e.g., GPR132) presents a novel therapeutic strategy for chronic pain management.[2]
- Drug Delivery: As a natural phospholipid and surfactant, LPCs are explored for their use in drug delivery systems, such as liposomes and lipid nanoparticles, to improve the stability and bioavailability of therapeutic agents.[20][21]



 Neurodegenerative and Demyelinating Diseases: The discovery that LPC(18:1) promotes remyelination opens new avenues for developing treatments for diseases like multiple sclerosis.[3]

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